molecular formula C14H19BrClNO3S B7116935 N-(4-bromo-2-chlorophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide

N-(4-bromo-2-chlorophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide

Cat. No.: B7116935
M. Wt: 396.7 g/mol
InChI Key: UJHKIWIHHKIVHV-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide is a complex organic compound that features a combination of halogenated aromatic rings and a sulfonamide group

Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO3S/c1-20-14(10-4-3-5-10)9-17(21(2,18)19)13-7-6-11(15)8-12(13)16/h6-8,10,14H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHKIWIHHKIVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN(C1=C(C=C(C=C1)Br)Cl)S(=O)(=O)C)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide typically involves multiple steps, starting with the halogenation of an aromatic ring. The process may include:

    Halogenation: Introduction of bromine and chlorine atoms to the aromatic ring.

    Formation of the Sulfonamide Group: Reaction of the halogenated aromatic compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyclobutyl and Methoxyethyl Groups: This step involves the reaction of the intermediate compound with cyclobutyl and methoxyethyl reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The aromatic ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups attached to the aromatic ring.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-bromo-2-chlorophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and signaling pathways.

    DNA Intercalation: The aromatic rings may intercalate with DNA, affecting its function and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-chlorophenyl)-N-(2-cyclobutyl-2-methoxyethyl)benzenesulfonamide
  • N-(4-bromo-2-chlorophenyl)-N-(2-cyclobutyl-2-methoxyethyl)ethanesulfonamide

Uniqueness

N-(4-bromo-2-chlorophenyl)-N-(2-cyclobutyl-2-methoxyethyl)methanesulfonamide is unique due to its specific combination of functional groups and structural features

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